2,2-Dimethyl-1-hydroxy-4-methoxyindan

Description

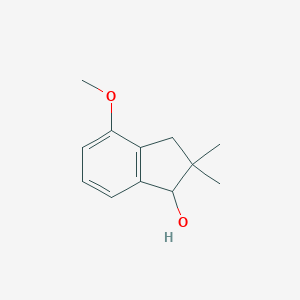

No data is available in the provided evidence to describe this compound. The target molecule contains an indan core (a bicyclic structure of benzene fused with a cyclopentane ring) substituted with hydroxyl, methoxy, and dimethyl groups. However, without explicit data, further elaboration is speculative.

Propriétés

Numéro CAS |

108313-94-6 |

|---|---|

Formule moléculaire |

C12H16O2 |

Poids moléculaire |

192.25 g/mol |

Nom IUPAC |

4-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |

InChI |

InChI=1S/C12H16O2/c1-12(2)7-9-8(11(12)13)5-4-6-10(9)14-3/h4-6,11,13H,7H2,1-3H3 |

Clé InChI |

SUMRBLRMXGVKAS-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C1O)C=CC=C2OC)C |

SMILES canonique |

CC1(CC2=C(C1O)C=CC=C2OC)C |

Synonymes |

2,3-DIHYDRO-2,2-DIMETHYL-4-METHOXY-1H-INDEN-1-OL |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The evidence references 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, a phenolic compound with a dioxolane ring. While both compounds share hydroxyl and methoxy substituents, their core structures and functional groups differ significantly:

Recommendations for Future Research

To address the query effectively, additional sources should be consulted, such as:

- Chemical Databases : SciFinder, Reaxys, or PubChem for structural analogs of this compound.

- Peer-Reviewed Journals : Search for indan derivatives in fragrance, medicinal chemistry, or organic synthesis contexts.

- Patent Literature : Investigate industrial applications of substituted indans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.